N-Fmoc-4-pipéridinol

Vue d'ensemble

Description

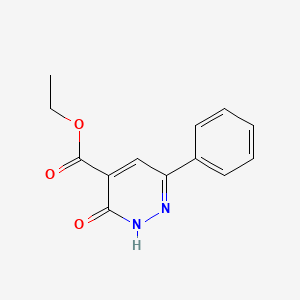

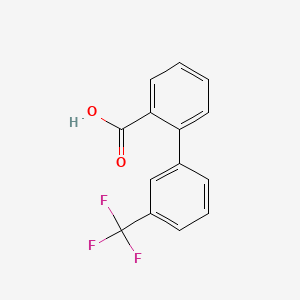

N-Fmoc-4-piperidinol, also known as FMOC-4-HYDROXYPIPERIDINE, is a compound with the molecular formula C20H21NO3 . It is used in organic synthesis, particularly in the synthesis of peptides .

Synthesis Analysis

N-Fmoc-4-piperidinol is used in Fmoc solid phase peptide synthesis (SPPS-Fmoc/tBu). The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is removed using reagents like 4-methylpiperidine (4MP), piperidine (PP), and piperazine (PZ) .Molecular Structure Analysis

The molecular structure of N-Fmoc-4-piperidinol consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of N-Fmoc-4-piperidinol is removed using a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

N-Fmoc-4-piperidinol has a molecular weight of 323.386 Da. It has a density of 1.26 g/cm3 and a boiling point of 510.7°C at 760 mmHg .Applications De Recherche Scientifique

Applications biomédicales

Le N-Fmoc-4-pipéridinol est utilisé dans la synthèse d'hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques . Ces hydrogels sont utilisés comme outils de libération de médicaments et de diagnostic pour l'imagerie .

Ingénierie tissulaire

Les dérivés Fmoc du this compound se sont avérés utiles en ingénierie tissulaire . Par exemple, l'hydrogel Fmoc-K3, qui est plus rigide (G’ = 2526 Pa), agit comme un matériau potentiel pour l'ingénierie tissulaire, soutenant pleinement l'adhésion, la survie et la duplication cellulaires .

Synthèse de peptides

Le this compound est utilisé dans la synthèse de peptides . Il est utilisé dans la préparation de thioesters peptidiques à base de Fmoc-SPPS et ses surrogates pour les réactions de type NCL .

Synthèse chimique des protéines

Ce composé joue un rôle crucial dans la synthèse chimique des protéines . Il est utilisé dans l'ingénierie et la modification des peptides dérivés de Fmoc-SPPS, qui peuvent être utilisés comme fragments N-terminaux dans des réactions de ligation chimique native (NCL) ou de type NCL .

Synthèse de médicaments

Le this compound présente une complexité dans ses applications multiformes, y compris la synthèse de médicaments. C'est un composé chimique polyvalent utilisé dans la recherche scientifique.

Science des polymères

Ce composé est également utilisé en science des polymères. Ses propriétés uniques en font un composant précieux dans le développement de nouveaux polymères.

Mécanisme D'action

Target of Action

N-Fmoc-4-piperidinol is primarily used as a reagent in organic synthesis .

Mode of Action

The compound N-Fmoc-4-piperidinol is an Fmoc-protected amino acid derivative. The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in the chemical synthesis of peptides . It protects the amino group during peptide bond formation, preventing unwanted side reactions. The Fmoc group can be removed under mildly basic conditions, typically using piperidine or 4-methylpiperidine .

Biochemical Pathways

As a reagent in organic synthesis, N-Fmoc-4-piperidinol is involved in the synthesis of peptides. The Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . .

Result of Action

The primary result of the action of N-Fmoc-4-piperidinol is the formation of peptide bonds in the synthesis of peptides . By protecting the amino group during synthesis, it allows for the precise assembly of amino acids into peptides of desired sequences.

Action Environment

The action of N-Fmoc-4-piperidinol is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as the pH, temperature, and the presence of other reagents can influence its efficacy and stability. It is typically used in controlled laboratory environments where these factors can be carefully managed .

Safety and Hazards

Orientations Futures

The use of 4-methylpiperidine as a reagent for deprotection of the amino acid alpha amino group in SPPS-Fmoc/tBu has been evaluated. The results suggest that it is possible to obtain synthetic peptides efficiently by the strategy SPPS-Fmoc/tBu when 4-methylpiperidine is used as a reagent to remove Fmoc groups .

Analyse Biochimique

Biochemical Properties

N-Fmoc-4-piperidinol plays a significant role in biochemical reactions, particularly in the formation of peptide bonds. It is often used as a protecting group for amines in the chemical synthesis of peptides . The compound interacts with various enzymes and proteins during these reactions. The specific nature of these interactions is complex and depends on the context of the biochemical reaction.

Cellular Effects

It is known that the compound can influence cell function during peptide synthesis

Molecular Mechanism

N-Fmoc-4-piperidinol exerts its effects at the molecular level through its role in peptide synthesis. It acts as a protecting group for amines, preventing them from reacting until the appropriate time in the synthesis process . This involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of N-Fmoc-4-piperidinol over time in laboratory settings are largely related to its role in peptide synthesis. The compound is stable and does not degrade significantly over time

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-14-9-11-21(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANUFRHHXWZNIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363608 | |

| Record name | N-Fmoc-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351184-42-4 | |

| Record name | N-Fmoc-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9H-fluoren-9-ylmethyl 4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1596778.png)

![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)

![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1596800.png)